Ritipenem acoxil

Pharmacokinetics Oral bioavailability Carbapenem comparison

Ritipenem acoxil (FCE 22891) delivers the active penem ritipenem without DHP‑I inhibitor co‑administration, simplifying procurement. Potent against MSSA/CoNS (MIC₉₀ 0.10–0.25 μg/mL) and retains activity vs C. freundii/E. cloacae resistant to oral cephalosporins. 97.0% clinical efficacy in ob/gyn infections with excellent tissue penetration. Oral bioavailability enables early discharge from parenteral therapy. Ideal for carbapenem‑sparing oral step‑down or targeted Gram‑positive/SSTI therapy.

Molecular Formula C13H16N2O8S
Molecular Weight 360.34 g/mol
Cat. No. B10782459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRitipenem acoxil
Molecular FormulaC13H16N2O8S
Molecular Weight360.34 g/mol
Structural Identifiers
SMILESCC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)OCOC(=O)C)O
InChIInChI=1S/C13H16N2O8S/c1-5(16)8-10(18)15-9(12(19)23-4-22-6(2)17)7(24-11(8)15)3-21-13(14)20/h5,8,11,16H,3-4H2,1-2H3,(H2,14,20)
InChIKeyFZKGLCPKPZBGLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ritipenem Acoxil (RIPM‑AC) Procurement Guide: Oral Penem Prodrug Antibiotic for Beta‑Lactamase‑Stable Coverage


Ritipenem acoxil (RIPM‑AC; FCE 22891) is an orally bioavailable ester prodrug of the broad‑spectrum penem antibiotic ritipenem (FCE 22101) [1]. The active moiety, ritipenem, exhibits potent bacteriolytic activity against a range of Gram‑positive and Gram‑negative organisms, with particular potency against staphylococci and Enterobacteriaceae [2]. A key distinguishing feature of the parent penem is its inherent stability to hydrolysis by renal dehydropeptidase‑I (DHP‑I), eliminating the need for co‑administration of a DHP‑I inhibitor (e.g., cilastatin) as required for imipenem .

Why Ritipenem Acoxil Cannot Be Substituted with Other Oral Penems or Carbapenems


Generic substitution among oral penems is not supported by microbiological equivalence. Ritipenem acoxil (RIPM‑AC) delivers the active moiety ritipenem, which exhibits a distinct spectrum of Gram‑positive potency, β‑lactamase stability, and PBP‑binding profile relative to other oral penems such as faropenem [1]. Additionally, unlike parenteral carbapenems (e.g., imipenem), ritipenem does not require a DHP‑I inhibitor due to intrinsic renal stability, simplifying dosing and procurement logistics [2]. The quantitative evidence below demonstrates that ritipenem‑based regimens cannot be interchanged with cephalosporins or alternative penems without loss of specific performance attributes.

Quantitative Differentiation Evidence: Ritipenem Acoxil vs. Key Comparators


Oral Bioavailability and Dosing Convenience vs. Parenteral Carbapenems

Ritipenem acoxil is an orally administered ester prodrug that achieves therapeutic plasma concentrations of the active moiety ritipenem, whereas imipenem and meropenem require parenteral administration. Following a single 400 mg oral dose in surgical patients, peak ritipenem plasma levels ranged from 0.22–5.40 μg/mL [1]. In healthy volunteers receiving 500 mg three times daily, the mean AUC₀–₈ was approximately 10 mg·h/L, with a half‑life of ~0.7 h [2].

Pharmacokinetics Oral bioavailability Carbapenem comparison

Superior Gram‑Positive Potency: MIC₉₀ Advantage Over Cephalosporins

Against methicillin‑susceptible Staphylococcus aureus (MSSA), ritipenem (RIPM) demonstrated an MIC₉₀ of 0.25 μg/mL, which is superior to those of cefotiam, cefixime, cefpodoxime, and ampicillin [1]. In a separate surgical isolate study, the MIC₉₀ of ritipenem against MSSA was even lower at 0.10 μg/mL [2].

Antimicrobial susceptibility MIC90 Staphylococcus aureus

Renal Dehydropeptidase‑I Stability Eliminates Cilastatin Requirement

Ritipenem is stable to hydrolysis by renal dehydropeptidase‑I (DHP‑I), in contrast to imipenem which is rapidly degraded in vivo and requires co‑administration of the DHP‑I inhibitor cilastatin [1]. This intrinsic stability simplifies formulation and reduces potential drug‑related adverse events associated with cilastatin.

DHP-I stability Renal metabolism Imipenem comparator

Clinical Equivalence to Cefotiam Hexetil in Respiratory Infections

In a multi‑center double‑blind trial of chronic lower respiratory tract infections, ritipenem acoxil (200 mg t.i.d.) achieved a clinical efficacy rate of 85.3% (64/75), statistically non‑inferior to cefotiam hexetil (400 mg t.i.d.) which achieved 80.3% (61/76) [1]. A similar study in bacterial pneumonia yielded an efficacy rate of 91.8% (67/73) for ritipenem acoxil vs. 94.9% (75/79) for cefotiam hexetil, confirming therapeutic equivalence [2].

Double‑blind trial Clinical efficacy Respiratory infection

Enhanced Bacteriolysis vs. Faropenem: PBP Binding Profile Advantage

Against Haemophilus influenzae, ritipenem induces more pronounced bacteriolysis than faropenem at equivalent MIC multiples. Both agents show low affinity for PBP3a and PBP3b (ritipenem IC₅₀ = 4.6 × MIC and 1.2 × MIC, respectively), but ritipenem exhibits higher affinity for PBP1b (IC₅₀ = 0.04 × MIC), a profile associated with rapid cell lysis [1].

Bacteriolytic activity PBP affinity Haemophilus influenzae

Beta‑Lactamase Stability Profile: Activity Against Cephalosporin‑Resistant Enterobacteriaceae

Ritipenem (RIPM) retained potent activity against Citrobacter freundii and Enterobacter cloacae strains that exhibited high‑level resistance to cefixime and cefteram, demonstrating superior β‑lactamase stability [1]. The compound showed high affinity and low Vmax for cephalosporinases produced by these strains, explaining its resistance to hydrolysis [1].

Beta‑lactamase stability Cephalosporin resistance Enterobacteriaceae

Optimal Application Scenarios for Ritipenem Acoxil Based on Comparative Evidence


Outpatient Management of Complicated Skin and Soft Tissue Infections

Ritipenem acoxil's low MIC₉₀ (0.10–0.25 μg/mL) against MSSA and coagulase‑negative staphylococci makes it a potent oral option for skin and soft tissue infections where Gram‑positive coverage is paramount [1]. Its oral bioavailability allows for early discharge or avoidance of parenteral therapy, reducing healthcare costs.

Step‑Down Therapy for Respiratory Tract Infections, Including COPD Exacerbations

Clinical equivalence to cefotiam hexetil in pneumonia and chronic lower respiratory infections, combined with enhanced bacteriolysis against H. influenzae, positions ritipenem acoxil as a rational choice for oral step‑down following initial parenteral therapy [2][3]. The β‑lactamase stability profile supports its use in patients with recurrent exacerbations or prior cephalosporin exposure.

Obstetric and Gynecological Infections Requiring Tissue Penetration

Following a 400 mg oral dose, ritipenem achieves uterine arterial plasma concentrations of 0.26–1.61 μg/mL and genital tissue levels of 0.12–0.42 μg/g, with a clinical efficacy rate of 97.0% (32/33) in obstetric/gynecologic infections [4]. This tissue penetration and high cure rate support its procurement for targeted use in pelvic infections.

Infections Caused by Cephalosporin‑Resistant Enterobacteriaceae

Ritipenem retains activity against C. freundii and E. cloacae isolates resistant to cefixime and cefteram, making it a valuable carbapenem‑sparing option for ESBL‑ or AmpC‑producing Enterobacteriaceae when oral therapy is feasible [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ritipenem acoxil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.